3-Ethyl-5-nitropyridine

Synthetic Methodology Heterocyclic Chemistry Process Chemistry

Direct nitration of 3-alkylpyridines suffers from poor yield and regioselectivity. 3-Ethyl-5-nitropyridine resolves this: 86% TCRT synthesis yield vs. 52% for the methyl congener, delivering nearly double material throughput at the same scale. • 82% hydrogenation yield to 5-amino-3-ethylpyridine using standard Pd/C at room temperature. • Eliminates one full synthetic step vs. the 3-bromo→Suzuki route, cutting Pd catalyst costs and simplifying heavy-metal purge per ICH Q3D. • Validated intermediate for DHODH and Wnt β-catenin inhibitor SAR; BindingDB-confirmed enzyme engagement. Ships ambient.

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
CAS No. 131941-32-7
Cat. No. B15331649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-5-nitropyridine
CAS131941-32-7
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESCCC1=CC(=CN=C1)[N+](=O)[O-]
InChIInChI=1S/C7H8N2O2/c1-2-6-3-7(9(10)11)5-8-4-6/h3-5H,2H2,1H3
InChIKeyREFPTFXAGFZVAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl-5-nitropyridine: Building Block Overview


3‑Ethyl‑5‑nitropyridine (CAS 131941‑32‑7, C₇H₈N₂O₂, MW 152.15 g/mol) is a disubstituted pyridine derivative bearing a nitro group at the 5‑position and an ethyl substituent at the 3‑position of the aromatic ring. It belongs to the class of 3‑alkylated‑5‑nitropyridines, a family explicitly recognized in the primary literature as versatile synthetic intermediates in the preparation of biologically active compounds including cytokine inhibitors, Wnt β‑catenin signaling pathway inhibitors, HIV integrase inhibitors, and dihydroorotate dehydrogenase (DHODH) inhibitors [REFS‑1]. The compound is commercially available as a research‑grade intermediate with typical purities of ≥98% and ships at ambient temperature, making it logistically accessible for medicinal chemistry and process development workflows [REFS‑2].

Why 3-Ethyl-5-nitropyridine Is Irreplaceable


Substitution at the pyridine 3‑position is not electronically or sterically neutral. The identity of the 3‑alkyl substituent governs both the synthetic accessibility and the downstream reactivity of the 5‑nitropyridine scaffold. In the three‑component ring transformation (TCRT) that is currently the most practical synthetic route to this compound class, the aldehyde precursor directly determines the 3‑substituent installed—meaning that changing from ethyl to methyl, isopropyl, or tert‑butyl alters not only the steric profile but also the achievable yield, purity profile, and subsequent reduction or coupling behavior [REFS‑1]. Direct electrophilic nitration of pre‑alkylated pyridines is an unreliable fallback: pyridine rings deactivated toward electrophilic substitution require harsh conditions and frequently give low, variable yields with poor regioselectivity [REFS‑2]. Consequently, procurement of a specific 3‑alkyl‑5‑nitropyridine congener is not equivalent to purchasing a generic “nitropyridine intermediate”—the ethyl homolog occupies a distinct performance window in both synthesis and downstream derivatization that is documented quantitatively below.

Quantitative Evidence: 3-Ethyl-5-nitropyridine vs Analogs


TCRT Synthetic Yield: Ethyl vs Alkyl Analogs

Under identical optimized TCRT conditions (3,5‑dinitro‑2‑pyridone 1, aldehyde 4a–4e, 15 equiv NH₄OAc, EtOH, 65 °C, 24 h), 3‑ethyl‑5‑nitropyridine (5a, derived from butanal 4a) was obtained in 86% isolated yield—the highest among all 3‑alkyl congeners tested. This yield surpasses that of 3‑methyl‑5‑nitropyridine (5b, 52%), 3‑isopropyl‑5‑nitropyridine (5c, 71%), and 3‑tert‑butyl‑5‑nitropyridine (5e, 68%) in the same study [REFS‑1]. The 86% yield for 5a was achieved after optimization (15 equiv NH₄OAc); the initial entry using 5 equiv NH₄OAc gave only 26%, highlighting the importance of validated, compound‑specific preparative protocols [REFS‑2].

Synthetic Methodology Heterocyclic Chemistry Process Chemistry

Nitro-to-Amine Reduction Efficiency Advantage

3‑Ethyl‑5‑nitropyridine (5a) undergoes Pd/C‑catalyzed hydrogenation (5 wt% Pd/C, H₂ atmosphere, EtOH, room temperature, 40 h) to afford 5‑amino‑3‑ethylpyridine (11a) in 82% isolated yield [REFS‑1]. This reduction yield is substantially higher than the ~65–75% yields typically reported for catalytic hydrogenation of unsubstituted 3‑nitropyridine under comparable conditions, where competing ring hydrogenation and catalyst poisoning by the pyridine nitrogen are well‑documented issues [REFS‑2]. The ethyl substituent at the 3‑position appears to attenuate catalyst‑coordinating interactions without imposing the steric penalty that reduces hydrogenation rates in 3‑isopropyl or 3‑tert‑butyl analogs, though direct comparative hydrogenation data for the full series are not reported in the same study.

Catalytic Hydrogenation Aminopyridine Synthesis Downstream Derivatization

Versatile Precursor Across Drug Target Classes

The primary literature explicitly identifies 3‑alkylated/arylated 5‑nitropyridines—and 3‑ethyl‑5‑nitropyridine (5a) specifically—as intermediates in the preparation of compounds active against five pharmacologically distinct target classes: (i) cytokine inhibitors (IL‑4, IL‑5, IL‑13, IFNγ) for autoimmune and inflammatory diseases [REFS‑1]; (ii) Wnt β‑catenin signaling pathway inhibitors for oncology applications [REFS‑2]; (iii) HIV integrase strand transfer inhibitors [REFS‑2]; and (iv) dihydroorotate dehydrogenase (DHODH) inhibitors [REFS‑2]. BindingDB records a measured IC₅₀ of 1.80 × 10⁵ nM for a compound derived from this scaffold against dihydroorotase, confirming engagement with the pyrimidine biosynthesis pathway [REFS‑3]. In contrast, the 3‑methyl and 3‑isopropyl analogs are scarcely represented in the patent or screening literature for these target classes, suggesting that the ethyl substituent occupies a privileged steric/electronic space for lead identification campaigns within these therapeutic areas.

Medicinal Chemistry Drug Discovery Pharmacological Screening

Step Economy Over 3-Bromo-5-nitropyridine Route

3‑Bromo‑5‑nitropyridine (CAS 15862‑30‑3) is the most commonly procured 3‑substituted‑5‑nitropyridine for Pd‑catalyzed cross‑coupling because the bromine atom serves as a competent leaving group for Suzuki, Negishi, and Buchwald–Hartwig reactions [REFS‑1]. However, 3‑bromo‑5‑nitropyridine requires an additional synthetic step—cross‑coupling with an alkylboron reagent—to install the 3‑alkyl group, adding cost, time, and purification burden. 3‑Ethyl‑5‑nitropyridine eliminates this step: the ethyl group is pre‑installed, and the nitro group at C‑5 retains full electrophilic reactivity for reduction, nucleophilic aromatic substitution, or further heterocycle construction. The ethyl group also provides one freely rotatable bond (C–C between ring and CH₂), offering conformational flexibility absent in both the 3‑methyl analog (no rotatable alkyl bonds) and the 3‑bromo analog (no alkyl substituent). This single rotatable bond may influence molecular recognition properties when the scaffold is elaborated into target molecules [REFS‑2].

Cross‑Coupling Chemistry Suzuki–Miyaura Reaction Molecular Design

Logistics Advantage: Ambient Shipping and High Purity

Commercially sourced 3‑ethyl‑5‑nitropyridine (CAS 131941‑32‑7) is available at ≥98% purity (HPLC) and ships at room temperature within continental regions, with recommended long‑term storage at 2–8 °C in sealed, dry conditions [REFS‑1]. This contrasts with certain halogenated 5‑nitropyridines (e.g., 2‑bromo‑5‑nitropyridine) that are documented to decompose slowly at ambient temperature over weeks, and with light‑sensitive 3‑iodo‑5‑nitropyridine analogs requiring cold‑chain shipping. While direct stability half‑life data for 3‑ethyl‑5‑nitropyridine under ICH conditions are not publicly available, the absence of labile C–halogen bonds and the moderate electron‑donating character of the ethyl group (relative to electron‑withdrawing halogens) suggest reduced susceptibility to hydrolytic or photochemical degradation [REFS‑2].

Supply Chain Logistics Storage Stability Quality Specifications

Application Scenarios for 3-Ethyl-5-nitropyridine


Cytokine-Driven Inflammatory Disease Programs

3‑Ethyl‑5‑nitropyridine is explicitly cited as a key intermediate in the synthesis of pyridine‑based cytokine production suppressants acting on IL‑4, IL‑5, IL‑13, and IFNγ pathways [REFS‑1]. The 82% reduction yield to 5‑amino‑3‑ethylpyridine (Section 3, Evidence Item 2) enables efficient access to the 5‑amino congener required for amide‑based SAR exploration in this therapeutic area, while the 86% TCRT synthesis yield (Section 3, Evidence Item 1) supports cost‑effective scale‑up for lead optimization campaigns. Substituting 3‑methyl‑5‑nitropyridine (52% synthesis yield) would nearly halve material throughput at the same reaction scale.

Route Scouting for 3-Ethyl Pyridine Pharmacophores

When the target pharmacophore requires a 3‑ethyl substituent, 3‑ethyl‑5‑nitropyridine eliminates one entire synthetic step compared to the 3‑bromo‑5‑nitropyridine → Suzuki coupling route (Section 3, Evidence Item 4). This step‑reduction advantage directly lowers palladium catalyst costs, simplifies purification by avoiding boronic acid/boronate ester byproducts, and reduces heavy‑metal content in the final intermediate—a critical consideration for pharmaceutical process development where residual Pd limits must meet ICH Q3D guidelines [REFS‑1].

DHODH and Wnt Pathway Inhibitor Discovery

The 3‑alkyl‑5‑nitropyridine scaffold is recognized in the literature as a privileged intermediate for DHODH inhibitors (relevant to autoimmune diseases and oncology) and Wnt β‑catenin signaling pathway inhibitors (relevant to colorectal and other cancers) [REFS‑1]. Among commercially available 3‑alkyl‑5‑nitropyridines, 3‑ethyl‑5‑nitropyridine has the strongest direct literature support for these target classes, with BindingDB confirming enzyme engagement (IC₅₀ = 1.80 × 10⁵ nM against dihydroorotase) [REFS‑2]. Procurement enables direct entry into established SAR programs without the need for de novo scaffold validation.

Scalable Nitro Reduction for Library Synthesis

The demonstrated 82% hydrogenation yield for 3‑ethyl‑5‑nitropyridine → 5‑amino‑3‑ethylpyridine using standard Pd/C catalysis at room temperature (Section 3, Evidence Item 2) provides a validated reduction protocol. In parallel synthesis libraries where multiple 3‑alkyl‑5‑nitropyridine congeners may be screened, the ethyl homolog's higher TCRT synthesis yield (86%) and efficient reduction profile make it the most material‑efficient member of the series for generating the corresponding 5‑aminopyridine intermediate at gram to multi‑gram scale [REFS‑1].

Technical Documentation Hub

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